tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
CAS No.:
Cat. No.: VC17374263
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | tert-butyl 3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-9(13)8(7)5-12/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | VSDWYGFOWQQCEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2COC(=O)C2C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate, reflects its fused bicyclic system. The furo[3,4-c]pyrrole core consists of a tetrahydrofuran ring (oxygen-containing) fused to a pyrrolidine ring (nitrogen-containing), with a ketone group at position 3 and a Boc group at position 5 . The stereochemistry and conformational flexibility of this system are critical to its reactivity, as evidenced by computational studies of its 3D structure .
Table 1: Key Molecular Properties
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group ( 1.4 ppm for tert-butyl protons) and the fused ring system. The ketone carbonyl resonates at 170–175 ppm in NMR, while the ester carbonyl appears near 155 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 227.26, consistent with its molecular weight.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence starting from pyrrolidine or tetrahydrofuran derivatives. A common approach involves:
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Cyclization: Formation of the furo[3,4-c]pyrrolidine skeleton using acid-catalyzed intramolecular cyclization of a diol-amine precursor.
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Oxidation: Introduction of the ketone group at position 3 via oxidation with Jones reagent or potassium permanganate.
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Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)O) in the presence of a base like triethylamine to install the Boc group at position 5 .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HSO, 80°C, 12 hrs | 65–70 | |
| Oxidation | KMnO, acetone, 0°C | 85 | |
| Boc Protection | (Boc)O, EtN, THF, rt | 90 |
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial manufacturing requires optimization for cost and safety. Continuous-flow reactors have been proposed to enhance the oxidation step’s efficiency, reducing reaction times from 12 hours to 2 hours with comparable yields .
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), yielding the free amine intermediate. This deprotection is pivotal in medicinal chemistry for generating active pharmaceutical ingredients (APIs).
Nucleophilic Additions
Applications in Pharmaceutical Development
Intermediate in API Synthesis
The compound is a key precursor in synthesizing PDE4 inhibitors for asthma and COPD. For instance, a 2024 patent describes its use in producing roflumilast analogs with improved bioavailability .
Prodrug Design
Its Boc-protected amine serves as a prodrug moiety for amine-containing drugs, enabling controlled release in physiological environments. Recent work has applied this strategy to antiviral agents targeting HIV-1 protease.
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